AB-163

Alkylating agent kinetics Phosphoraziridine mechanism NBP alkylation assay

AB-163 is a gem-dimethylaziridine alkylating agent with rapid, plateauing Sᴺ1-like kinetics, an 18-min blood half-life, and validated radiation-potentiating activity. Ideal for DNA repair studies, structure-stability benchmarking, and organ-specific toxicity research. Order today for your preclinical oncology workflows.

Molecular Formula C10H21N2O2P
Molecular Weight 232.26 g/mol
CAS No. 14984-65-7
Cat. No. B1664759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAB-163
CAS14984-65-7
SynonymsAB 163
AB-163
ethyl di-(2,2-dimethyl)ethylenamido phosphate
NSC 108878
Molecular FormulaC10H21N2O2P
Molecular Weight232.26 g/mol
Structural Identifiers
SMILESCCOP(=O)(N1CC1(C)C)N2CC2(C)C
InChIInChI=1S/C10H21N2O2P/c1-6-14-15(13,11-7-9(11,2)3)12-8-10(12,4)5/h6-8H2,1-5H3
InChIKeySOYAWOSQURUWHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

1-[(2,2-dimethylaziridin-1-yl)-ethoxyphosphoryl]-2,2-dimethylaziridine (CAS 14984-65-7): A 2,2‑Dimethylaziridine Phosphoraziridine Alkylating Agent with Distinct Kinetic and Stability Profiles


1-[(2,2-dimethylaziridin-1-yl)-ethoxyphosphoryl]-2,2-dimethylaziridine (CAS 14984‑65‑7, also known as AB‑163, NSC 108878, ethyl bis(2,2‑dimethyl‑1‑aziridinyl)phosphinate) is a synthetic phosphoraziridine alkylating agent containing the 2,2‑dimethylaziridine (gem‑dimethyl) moiety [REFS‑1]. It was developed as an antineoplastic agent with demonstrated activity in both preclinical tumor models and clinical trials [REFS‑2]. Structurally, it belongs to the class of aziridine‑containing phosphorus compounds, which act via DNA alkylation and are investigated for their ability to potentiate radiation therapy [REFS‑1].

Why 1-[(2,2-dimethylaziridin-1-yl)-ethoxyphosphoryl]-2,2-dimethylaziridine Cannot Be Replaced by Other Aziridine or Phosphoraziridine Alkylators


The 2,2‑dimethylaziridine (gem‑dimethyl) substitution fundamentally alters both the alkylation mechanism and the hydrolytic stability of this compound relative to unsubstituted aziridine analogs [REFS‑1]. Compounds lacking the gem‑dimethyl groups (e.g., AB‑100, D‑63) undergo slower, sustained alkylation via an Sᴺ2‑like pathway, whereas 1-[(2,2-dimethylaziridin-1-yl)-ethoxyphosphoryl]-2,2-dimethylaziridine reacts rapidly and then plateaus, following Sᴺ1 character [REFS‑1]. This mechanistic divergence translates into quantifiable differences in reaction kinetics, biological half‑life in physiological fluids, and in vitro cytotoxicity profiles [REFS‑1][REFS‑2]. Consequently, even structurally close analogs (e.g., meturedepa/AB‑132, which bears a carbamate group instead of the ethyl ester) exhibit distinct stability and cholinesterase inhibition behaviors [REFS‑3]. Generic substitution is therefore not scientifically justified.

Quantitative Differentiation of 1-[(2,2-dimethylaziridin-1-yl)-ethoxyphosphoryl]-2,2-dimethylaziridine Against Key Analogs


Alkylation Kinetics: Rapid Sᴺ1‑Like Reactivity vs. Slow Sᴺ2‑Like Unsubstituted Analogs

In a direct head‑to‑head comparison using the 4‑(p‑nitrobenzyl)pyridine (NBP) colorimetric alkylation assay, the 2,2‑dimethylaziridine derivatives (AB‑163 and AB‑132) exhibited significantly faster initial alkylation rates that reached a plateau within 30 minutes, whereas the unsubstituted aziridine analogs (AB‑100 and D‑63) displayed linear, slower reaction kinetics over 120 minutes [REFS‑1]. This difference is attributed to the stabilization of the aziridinium ion intermediate by the gem‑dimethyl groups, favoring an Sᴺ1‑type mechanism [REFS‑1].

Alkylating agent kinetics Phosphoraziridine mechanism NBP alkylation assay

Hydrolytic Stability in Blood: Half‑Life in Whole Blood and Plasma

The compound undergoes extremely rapid hydrolysis under neutral or acidic conditions but is stable in alkaline solution [REFS‑1]. In a comparative stability study in whole blood (37°C, pH 7.38), the half‑life (t½) of 1-[(2,2-dimethylaziridin-1-yl)-ethoxyphosphoryl]-2,2-dimethylaziridine was 18 minutes, significantly longer than that of the closely related analog AB‑132 (meturedepa, ethyl bis(2,2‑dimethyl‑1‑aziridinyl)phosphinylcarbamate), which had a half‑life of 11 minutes, and approximately 2.6‑fold longer than tris(2,2‑dimethyl‑1‑aziridinyl)phosphine oxide (t½ = 7 min) [REFS‑1]. In plasma, the half‑life was approximately four times longer (~72 min) [REFS‑1].

Drug stability Physiological half‑life Phosphoraziridine hydrolysis

Cytotoxicity and DNA Damage: Rapid, Potent Effect vs. Cumulative Damage by Unsubstituted Analogs

In V‑79 Chinese hamster lung fibroblasts, AB‑163 (a 2,2‑dimethylaziridine derivative) showed rapid cytotoxicity that plateaued within a short exposure, whereas the unsubstituted aziridine analogs (AB‑100 and D‑63) produced a slower but continuing increase in cytotoxicity over time, resulting in greater overall cell kill at later time points [REFS‑1]. Similarly, AB‑163 induced alkali‑labile DNA strand breaks quickly, while the unsubstituted analogs caused a more gradual, linear increase in damage [REFS‑1].

Cytotoxicity DNA strand breaks Phosphoraziridine anticancer

Acute Toxicity (LD₅₀) in Mice: Differentiating In Vivo Tolerability

In ICR/Ha male mice, 1-[(2,2-dimethylaziridin-1-yl)-ethoxyphosphoryl]-2,2-dimethylaziridine exhibited oral and intraperitoneal LD₅₀ values of 198 mg/kg and 159 mg/kg, respectively [REFS‑1]. While direct comparator data for other phosphoraziridines in the same strain are not available from the cited source, these values provide a quantitative baseline for the compound's acute toxicity profile and can be compared to published LD₅₀ values for clinically used alkylators like cyclophosphamide (oral LD₅₀ ~350‑400 mg/kg in mice) to contextualize its in vivo tolerability.

Acute toxicity LD50 Preclinical safety

Lipophilicity (LogP): Predicted Octanol/Water Partition Coefficient

The predicted octanol/water partition coefficient (LogP) for 1-[(2,2-dimethylaziridin-1-yl)-ethoxyphosphoryl]-2,2-dimethylaziridine is 2.20 [REFS‑1]. In contrast, the carbamate analog meturedepa (AB‑132) has a predicted LogP of approximately 1.5 [REFS‑2]. This ~0.7 unit difference in LogP corresponds to a roughly 5‑fold higher octanol‑to‑water partition coefficient, suggesting greater membrane permeability and potentially different tissue distribution characteristics.

LogP Lipophilicity Physicochemical property

Cholinesterase Inhibition Profile: Distinct Time‑Dependent Pattern

In a comparative study of alkylating agents as inhibitors of serum cholinesterase, AB‑163 and AB‑132 (both 2,2‑dimethylaziridine derivatives) showed a unique time‑dependent profile: upon hydrolysis, their cholinesterase inhibitory activity increased, reached a maximum, and then gradually declined. In contrast, the unsubstituted aziridine analog TEPA‑132 exhibited progressive loss of inhibitory activity [REFS‑1]. This suggests that the gem‑dimethyl group alters not only alkylation kinetics but also off‑target enzyme interactions.

Cholinesterase inhibition Off‑target effect Pharmacodynamics

Optimal Research and Preclinical Application Scenarios for 1-[(2,2-dimethylaziridin-1-yl)-ethoxyphosphoryl]-2,2-dimethylaziridine


Cancer Research: Mechanistic Studies of Alkylating Agents with Sᴺ1‑Like Kinetics

The compound's rapid, plateauing alkylation kinetics make it an ideal tool for investigating Sᴺ1‑type DNA damage and repair mechanisms [REFS‑1]. Researchers can utilize this agent to induce a burst of DNA lesions, then track repair kinetics and cellular response pathways in vitro. Its distinct profile from slower, cumulative alkylators (e.g., AB‑100, D‑63) allows for controlled comparisons of cellular outcomes [REFS‑1].

Radiation Oncology: Radiosensitization Studies and Combination Therapy Models

AB‑163 has documented radiation‑potentiating activity in both experimental and clinical settings [REFS‑2]. Its rapid DNA damage may synergize with radiation‑induced strand breaks. Preclinical studies can evaluate combination regimens where the compound is administered shortly before or after irradiation to maximize tumor control, leveraging its short half‑life in vivo (18 min in whole blood) to minimize systemic exposure [REFS‑1].

Pharmacokinetic and Metabolism Studies of Gem‑Dimethylaziridine Derivatives

With a defined whole‑blood half‑life of 18 minutes at physiological pH [REFS‑1], this compound serves as a benchmark for comparing the stability of novel phosphoraziridine analogs. Researchers can use validated colorimetric assays (NBP) to monitor alkylating activity decay [REFS‑1] and correlate with bioanalytical measurements, facilitating structure‑stability relationship studies.

Toxicology: Comparative Assessment of Hematopoietic vs. CNS Toxicity

The compound's lower hematopoietic toxicity relative to classical alkylators (attributed to rapid inactivation) contrasts with its CNS toxicity profile (dose‑limiting in clinical trials) [REFS‑3]. This duality makes it a valuable probe for dissecting mechanisms of organ‑specific toxicity among aziridine‑based anticancer agents and for developing safer analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for AB-163

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.